The compound can be sourced from various chemical databases such as PubChem, where it is cataloged with detailed structural data and properties. It belongs to the class of aryl amines, specifically substituted anilines, which are known for their utility in synthesizing pharmaceuticals and agrochemicals. Its IUPAC name reflects its complex structure, incorporating both difluorophenyl and methylaniline moieties.
The synthesis of 3-(3,4-difluorophenyl)-4-methylaniline can be approached through several methods, primarily involving electrophilic aromatic substitution reactions. One common pathway includes the following steps:
Alternative synthetic routes may involve coupling reactions or the use of transition metal catalysts to form biaryl derivatives from simpler aryl halides or other functionalized aromatics .
The molecular formula of 3-(3,4-difluorophenyl)-4-methylaniline is . Its structural representation includes:
InChI=1S/C13H11F2N/c1-8-2-4-10(16)7-11(8)9-3-5-12(14)13(15)6-9/h2-7H,16H2,1H3
ORTOGJXQNAMHAM-UHFFFAOYSA-N
The compound features a central benzene ring with two fluorine atoms located at the 3 and 4 positions, while a methylaniline substituent is attached at the para position to the amino group.
The compound participates in various chemical reactions typical of aromatic amines:
These reactions are significant for creating derivatives that may exhibit enhanced biological activity or altered physical properties.
The mechanism of action for 3-(3,4-difluorophenyl)-4-methylaniline largely depends on its application:
Understanding these interactions is crucial for developing potential pharmaceutical applications.
The physical properties of 3-(3,4-difluorophenyl)-4-methylaniline include:
Chemical properties include reactivity patterns typical of amines, such as basicity due to the amino group and susceptibility to oxidation .
3-(3,4-Difluorophenyl)-4-methylaniline has several significant applications:
CAS No.: 89139-42-4
CAS No.: 92292-84-7
CAS No.: 5755-27-1
CAS No.: 23374-70-1
CAS No.: 28345-81-5
CAS No.: 80251-29-2